Ethyl 6-fluorobenzofuran-7-carboxylate Ethyl 6-fluorobenzofuran-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708839
InChI: InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC2=C1OC=C2)F
Molecular Formula: C11H9FO3
Molecular Weight: 208.18 g/mol

Ethyl 6-fluorobenzofuran-7-carboxylate

CAS No.:

Cat. No.: VC13708839

Molecular Formula: C11H9FO3

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-fluorobenzofuran-7-carboxylate -

Specification

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
IUPAC Name ethyl 6-fluoro-1-benzofuran-7-carboxylate
Standard InChI InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3
Standard InChI Key UCYZLXGEGADIQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC2=C1OC=C2)F
Canonical SMILES CCOC(=O)C1=C(C=CC2=C1OC=C2)F

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Ethyl 6-fluorobenzofuran-7-carboxylate belongs to the benzofuran class of heterocyclic compounds, comprising a fused benzene and furan ring system. The fluorine atom at the 6-position and the ethyl ester at the 7-position confer distinct electronic properties, as evidenced by its calculated logP value of 2.6 , indicating moderate lipophilicity. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11H9FO3\text{C}_{11}\text{H}_{9}\text{FO}_{3}
Exact Mass208.05 g/mol
Elemental AnalysisC: 63.46%, H: 4.36%, F: 9.13%, O: 23.05%
Hydrogen Bond Acceptors4
Rotatable Bonds3

The compound’s SMILES notation (O=C(C1=C(OC=C2)C2=CC=C1F)OCC\text{O=C(C1=C(OC=C2)C2=CC=C1F)OCC}) and InChI key (UCYZLXGEGADIQQ-UHFFFAOYSA-N\text{UCYZLXGEGADIQQ-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and regulatory purposes.

Solubility and Stability

  • Solid Form: Stable at -20°C for up to 3 years .

  • Solution Form: Stable at -80°C for 6 months but degrades within 1 month at -20°C .

Synthesis and Manufacturing

Scalability and Optimization

Gram-scale synthesis of similar compounds has been achieved using optimized catalytic systems , though yield variations (45–93%) underscore the sensitivity of fluorinated intermediates to reaction conditions. Solvent systems like choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvents enhance reaction efficiency by stabilizing polar intermediates .

Applications in Medicinal Chemistry and Drug Development

Role in Organic Synthesis

The ethyl ester group serves as a versatile handle for further functionalization, enabling:

  • Hydrolysis: Conversion to carboxylic acids for prodrug development.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups .

SupplierPackage SizePrice (€)PurityCatalog ID
Reagentia 10 mg556.74N/AR01V5S5,10mg
AChemBlock CustomN/A98%X203392

Prices escalate nonlinearly with quantity, reflecting synthesis and purification costs.

Comparative Analysis with Related Compounds

Ethyl 6-fluorobenzofuran-7-carboxylate distinguishes itself from analogs through substituent positioning:

  • Ethyl 5-fluorobenzofuran-2-carboxylate: Fluorine at position 5 alters electronic density, reducing steric hindrance at the reactive 7-position.

  • Ethyl 4-fluorobenzofuran-7-carboxylate: Fluorine’s para position relative to the ester group may enhance resonance stabilization.

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